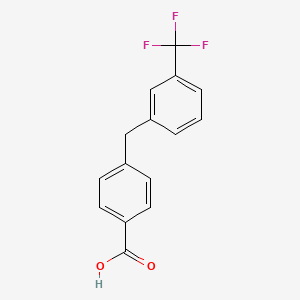
4-(3-(Trifluoromethyl)benzyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trifluoromethyl)benzyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)benzyl)benzoic acid typically involves the reaction of 3-(Trifluoromethyl)benzyl chloride with benzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced equipment and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)benzyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-(Trifluoromethyl)benzyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to the final products.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)benzyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, facilitating the compound’s binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
4-(3-(Trifluoromethyl)benzyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, which are not observed in similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C15H11F3O2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(19)20/h1-7,9H,8H2,(H,19,20) |
InChI Key |
QEQLSJGNMUWNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















